molecular formula C11H9BrN2O2 B1493741 6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidin-4-ol CAS No. 2098010-49-0

6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidin-4-ol

Cat. No. B1493741
M. Wt: 281.1 g/mol
InChI Key: JVCMLRYKTAAIAG-UHFFFAOYSA-N
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Description

The compound “6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrimidine ring attached to a bromofuran at the 6-position and a cyclopropyl group at the 2-position. The presence of the bromine atom suggests that it could be used as a synthetic intermediate, as the bromine could be replaced via nucleophilic substitution reactions .


Chemical Reactions Analysis

As a bromofuran derivative, this compound might undergo various chemical reactions. For instance, the bromine atom could be substituted with other groups, making it a potentially useful intermediate in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the bromine atom might make the compound relatively heavy and possibly more reactive .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : This compound is similar to 6-(5-bromofuran-2-yl)pyrimidin-4-amine, which is used in organic synthesis .
    • Method of Application : The compound is typically used in its solid form and stored at room temperature .
    • Results : The specific outcomes of using this compound can vary greatly depending on the specific reactions it’s used in .
  • Scientific Field: Crystallography and Density Functional Theory

    • Application : A structurally similar compound was studied using single-crystal X-ray diffraction, Hirshfeld surface analysis, and conceptual density functional theory .
    • Method of Application : The study involved an in-depth investigation into the solid-state crystal structure of the organic compound .
    • Results : The study provided a detailed description of the structure and properties of the investigated compound .
  • Scientific Field: Medicinal Chemistry

    • Application : Furan-2-yl(phenyl)methanone derivatives, which are structurally related to the compound you mentioned, have been synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity .
    • Method of Application : The compounds were synthesized and their structures were established based on 1H-NMR, 13C-NMR and mass spectral data .
    • Results : Several new derivatives exhibited promising activity, which, in some cases, was identical to, or even better than that of the standard .
  • Scientific Field: Organic Synthesis

    • Application : The compound “6-(5-bromofuran-2-yl)pyrimidin-4-amine” is used in organic synthesis .
    • Method of Application : The compound is typically used in its solid form and stored at room temperature .
    • Results : The specific outcomes of using this compound can vary greatly depending on the specific reactions it’s used in .
  • Scientific Field: Chemical Synthesis

    • Application : “(5-BROMOFURAN-2-YL)METHANAMINE HCL” is a compound that can be used in chemical synthesis .
    • Method of Application : The compound is typically used in its solid form and stored at room temperature .
    • Results : The specific outcomes of using this compound can vary greatly depending on the specific reactions it’s used in .
  • Scientific Field: Medicinal Chemistry

    • Application : “(5-bromofuran-2-yl)methanamine” is a compound that can be used in medicinal chemistry .
    • Method of Application : The compound is typically used in its solid form and stored at room temperature .
    • Results : The specific outcomes of using this compound can vary greatly depending on the specific reactions it’s used in .
  • Scientific Field: Organic Synthesis

    • Application : The compound “6-(5-bromofuran-2-yl)pyrimidin-4-amine” is used in organic synthesis .
    • Method of Application : The compound is typically used in its solid form and stored at room temperature .
    • Results : The specific outcomes of using this compound can vary greatly depending on the specific reactions it’s used in .
  • Scientific Field: Chemical Synthesis

    • Application : “(5-BROMOFURAN-2-YL)METHANAMINE HCL” is a compound that can be used in chemical synthesis .
    • Method of Application : The compound is typically used in its solid form and stored at room temperature .
    • Results : The specific outcomes of using this compound can vary greatly depending on the specific reactions it’s used in .
  • Scientific Field: Medicinal Chemistry

    • Application : “(5-bromofuran-2-yl)methanamine” is a compound that can be used in medicinal chemistry .
    • Method of Application : The compound is typically used in its solid form and stored at room temperature .
    • Results : The specific outcomes of using this compound can vary greatly depending on the specific reactions it’s used in .

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact properties. As a brominated compound, it should be handled with care, as bromine-containing compounds can sometimes be hazardous .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a synthetic intermediate in the production of other compounds, or it could have biological activity that could be explored .

properties

IUPAC Name

4-(5-bromofuran-2-yl)-2-cyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-9-4-3-8(16-9)7-5-10(15)14-11(13-7)6-1-2-6/h3-6H,1-2H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCMLRYKTAAIAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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